4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound with a complex structure that includes a triazole ring, an allyl group, and a methylphenoxyethyl substituent. This compound is known for its diverse applications in organic synthesis and medicine due to its antifungal, antiviral, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with allyl isothiocyanate and hydrazine hydrate to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The allyl and methylphenoxy groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its antifungal, antiviral, and antibacterial activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by fungi, viruses, and bacteria.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This compound may also interfere with the synthesis of essential biomolecules in pathogens, leading to their death or inhibition of growth .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(4-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSUYMFRUVLWKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407460 |
Source
|
Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-79-5 |
Source
|
Record name | 2,4-Dihydro-5-[1-(4-methylphenoxy)ethyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667412-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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